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Compound of Interest

(S)-3-(Thiophen-2-ylthio)butanoic
Compound Name: d
aci

Cat. No.: B137558

An In-depth Technical Guide to (S)-3-(Thiophen-2-ylthio)butanoic Acid

Introduction

(S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral organic compound featuring a thiophene
ring linked via a thioether bond to a butanoic acid backbone.[1] Its specific stereochemistry and
the presence of both a carboxylic acid and a thiophene moiety make it a valuable building block
in medicinal chemistry and materials science.[1][2] This technical guide provides a
comprehensive overview of its chemical properties, structure, synthesis, and its role as a key
intermediate, particularly in the development of enzyme inhibitors.[2][3]

Chemical Identity and Structure

The compound's structure incorporates a stereocenter at the C3 position of the butanoic acid
chain, leading to its "(S)" designation based on the Cahn-Ingold-Prelog priority rules.[1] This
specific spatial arrangement is crucial for its biological activity and molecular recognition
properties.[1]

Table 1: Chemical Identifiers and Properties
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Property Value
IUPAC Name (3S)-3-(thiophen-2-ylsulfanyl)butanoic acid[1][4]
CAS Number 133359-80-5[1][2][5]

Molecular Formula

CsH1002S2[1][2][4]

Molecular Weight 202.29 g/mol [1][5]

Appearance White to off-white solid or oily liquid[1][6]
Boiling Point 354.6 °C (Predicted)[1][5]

Density 1.30 g/cm3 (Predicted)[1][5]

pKa 4.25 (Predicted)[1][5][7]

XLogP3 2.4[4]

Canonical SMILES

CC(CC(=0)0)sC1=Cc=Cs1

Isomeric SMILES

C--INVALID-LINK--SC1=CC=CS1

InChl Key

SIFFRIHCTBGQTC-LURJTMIESA-N[2]

Storage

2-8°C[1][5][7]

Spectroscopic Characterization

While extensive public domain spectral data for the pure (S)-enantiomer is limited, the following

table outlines the predicted key signals based on its molecular structure.[1]

Table 2: Predicted Spectroscopic Signatures
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Technique Key Predicted Signals

6 1.50 (d, 3H, CH3-CH), 6 2.60 (dd, 1H, CH2-
1H NMR CO00), & 3.80 (m, 1H, CH-S), 6 7.00-7.50 (m,
3H, thiophene ring protons)[1]

Signals corresponding to methyl, methylene,
13C NMR methine, and carboxylic carbons, as well as four

distinct signals for the thiophene ring carbons.

Broad O-H stretch (carboxylic acid) around 3000
FTIR cm~1, C=0 stretch (carboxylic acid) around
1700 cm™1, C-S stretch.

Mass Spec Molecular ion peak (M*) at m/z 202.01.

Experimental Protocols and Synthesis

(S)-3-(Thiophen-2-ylthio)butanoic acid is primarily synthesized through nucleophilic
substitution reactions. The stereochemistry of the final product is dictated by the chirality of the
starting materials.

Synthesis via Ring-Opening of B-Lactone

A common and efficient method involves the condensation of 2-mercaptothiophene with a chiral
B-lactone.[3]

o Reactants: 2-Mercaptothiophene and (R)-(+)-3-methyl-B-propiolactone.[3]

o Base/Solvent: Triethylamine in an ethereal solvent such as tetrahydrofuran (THF).[3]

e Procedure: 2-Mercaptothiophene is dissolved in THF, and triethylamine is added to form the
thiolate salt. (R)-(+)-B-methyl-B-propiolactone is then added to the mixture. The reaction
proceeds via nucleophilic attack of the thiolate on the [3-carbon of the lactone, leading to
ring-opening and formation of the desired (S)-enantiomer.[3]

o Conditions: The reaction is typically stirred at room temperature (around 25°C) for
approximately 2-5 hours.[3]
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Reactants Conditions

2-Mercaptothiophene ((R)—(+)—B—methyl—[}—propiolactone) (Solvent: THF) (Base: Triethylamine) (Temp: 25°C)

Nucleophilic Ring-Opening

(S)-3-(Thiophen-2-ylthio)butanoic acid

Click to download full resolution via product page

Caption: Synthesis of the target compound via (3-lactone ring-opening.

Synthesis via Sn2 Displacement

This pathway utilizes a chiral 3-halobutanoic acid derivative.[2]

¢ Reactants: Thiophen-2-thiol and a chiral electrophile such as methyl (R)-3-(p-
toluenesulfonyloxy)butyrate or (S)-3-bromobutanoic acid.[1][2]

o Base/Solvent: A base like sodium hydride or potassium carbonate is used in an aprotic
solvent like dimethylformamide (DMF) or THF.[1]

e Procedure: The base deprotonates thiophen-2-thiol to form the nucleophilic thiolate anion.
This anion then displaces the leaving group (e.g., bromide or tosylate) from the chiral
butanoic acid derivative in an Sn2 reaction. To obtain the (S)-product, an (R)-configured
starting material is often used, as the Sn2 mechanism proceeds with an inversion of
stereochemistry.[2] Historically, these reactions were run for several days at low
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temperatures to maintain chirality, but optimized procedures at higher temperatures (41-
45°C) can be completed in 2-4 hours.[2][8]

Thiophen-2-thiolate Chiral Electrophile
(from Thiophen-2-thiol + Base) (e.g., Methyl (R)-3-tosyloxybutyrate)
Inversion of
stereocenter

Sn2 Reaction

G/Iethyl (S)-3-(thiophen-2-ylthio)butanoat(9

Acid Hydrolysis

(S)-3-(Thiophen-2-ylthio)butanoic acid

Click to download full resolution via product page

Caption: Synthetic workflow involving an Sn2 displacement reaction.

Biohydrolysis Method

For the conversion of the corresponding nitrile, enzymatic hydrolysis has proven effective
where chemical methods failed.

e Substrate: (S)-3-(thiophen-2-ylthio)butanenitrile.[9]

o Biocatalyst: Whole cells of bacterial strains expressing nitrile hydratase and amidase
activities, such as recombinant Rhodococcus erythropolis.[9]
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e Procedure: The nitrile is directly hydrolyzed by the bacterial enzymes to the corresponding
carboxylic acid. This biocatalytic method is highly selective and can be performed on a gram
scale.[9]

Applications and Mechanism of Action

(S)-3-(Thiophen-2-ylthio)butanoic acid is a significant intermediate in the synthesis of more
complex molecules, particularly for pharmaceutical applications.[1]

» Enzyme Inhibitors: It is a key precursor for the synthesis of carbonic anhydrase inhibitors.[2]
[3] These drugs are used to treat ocular hypertension and glaucoma.[3] The compound's
structure provides the necessary chiral scaffold for building molecules designed to fit into the
active sites of specific enzymes.[2]

o General Mechanism: As a fragment in larger molecules, its thiophene ring can engage in
interactions with aromatic residues in an enzyme's active site, while the carboxylic acid
group can form crucial hydrogen bonds with amino acid residues.[1] This dual interaction can
effectively block the enzyme's catalytic activity.[1]

o Materials Science: Precursors analogous to this compound are used in the development of
organic semiconductors. The chiral side chain can influence the conformation and electronic
properties of polythiophene-based materials.[2]

Inhibitor Molecule Enzyme Active Site

El'hiophene Ringa (Carboxylic Acid Grou@ (Aromatic Residues) (Amino Acid Residues)

-Tt stacking / hydrophobic interaction

Hydrogen Bonding: ..~~~ .

Enzyme Inhibition

Click to download full resolution via product page

Caption: General mechanism of enzyme inhibition by derivatives.
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Conclusion

(S)-3-(Thiophen-2-ylthio)butanoic acid is a well-characterized chiral intermediate with
significant value in drug discovery and materials science. Its stereospecific synthesis is
achievable through several reliable chemical and biological methods. The compound's
structural features make it an ideal starting point for the development of potent enzyme
inhibitors, most notably for carbonic anhydrase. This guide provides researchers and drug
development professionals with the core technical information necessary to utilize this versatile
chemical building block in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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